methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride
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Overview
Description
Methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate hydrochloride (methyl 2-CDAH) is a synthetic organic compound that is used in a variety of scientific research applications. It is a cyclic amide and an amide derivative of cyclohexanol. It is used in a wide range of laboratory experiments and is also used in the synthesis of a variety of compounds. It is a white crystalline solid that is soluble in water and ethanol.
Scientific Research Applications
Methyl 2-CDAH is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of biologically active compounds, and as a catalyst for the preparation of cyclic amides. It is also used as a model compound for the study of amide-based reactions and as a useful tool for the study of the mechanism of action of various enzymes.
Mechanism of Action
Methyl 2-CDAH acts as a catalyst in the reaction of 1-amino-4,4-dimethylcyclohexanol and acetic acid. The reaction is catalyzed by the base and catalyst, which break down the reactants into their respective products. The reaction is then further catalyzed by the methyl 2-CDAH, which forms a cyclic amide and an amide derivative of cyclohexanol.
Biochemical and Physiological Effects
Methyl 2-CDAH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an inhibitor of the enzyme cyclooxygenase-2. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
Methyl 2-CDAH has a number of advantages and limitations for laboratory experiments. It is a stable compound that is easy to synthesize and can be used in a variety of experiments. However, it is not as widely studied as some other compounds and its effects on biological systems are not well understood.
Future Directions
There are a number of potential future directions for research on methyl 2-CDAH. These include further investigation of its biochemical and physiological effects, further study of its mechanism of action, and exploration of its potential applications in drug development. Additionally, further studies could be conducted to determine the optimal conditions for its synthesis and use in laboratory experiments. Finally, more research could be conducted to better understand the potential toxicity of methyl 2-CDAH and its potential for use in medical applications.
Synthesis Methods
Methyl 2-CDAH can be synthesized by the reaction of 1-amino-4,4-dimethylcyclohexanol and acetic acid. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as p-toluenesulfonic acid. The product of this reaction is methyl 2-CDAH hydrochloride.
properties
IUPAC Name |
methyl 2-(1-amino-4,4-dimethylcyclohexyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-10(2)4-6-11(12,7-5-10)8-9(13)14-3;/h4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWIHOHGKZPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)(CC(=O)OC)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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